

An In-depth Technical Guide to 2,4-Difluororesorcinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **2,4-Difluororesorcinol** (CAS Number: 195136-71-1). This fluorinated building block is of significant interest due to its application as a key precursor in the synthesis of advanced fluorescent dyes used in biological imaging and diagnostics.

Core Chemical Data

2,4-Difluororesorcinol, also known as 2,4-Difluoro-1,3-dihydroxybenzene, is an off-white solid organic compound.[1] Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties



Property	Value	Source
CAS Number	195136-71-1	[2]
Molecular Formula	C ₆ H ₄ F ₂ O ₂	[2]
Molecular Weight	146.09 g/mol	[2]
Synonyms	2,4-Difluoro-1,3-dihydroxy benzene, 2,4-Difluorobenzene- 1,3-diol	
InChI Key	IBNBFQFUGXNAKU- UHFFFAOYSA-N	
SMILES String	Oc1ccc(F)c(O)c1F	

Table 2: Physicochemical and Safety Data

Property	Value	Source
Appearance	Off-white solid	[1]
Melting Point	57-88 °C	
Solubility	Soluble in Dimethylformamide (DMF)	[1]
Storage Temperature	-20°C	
Purity	≥95%	[2]
Hazard Class	Acute Toxicity 3 (Oral)	
Signal Word	Danger	
GHS Pictogram	GHS06 (Skull and Crossbones)	

Experimental Protocols Synthesis of 2,4-Difluororesorcinol



A key application of **2,4-Difluororesorcinol** is in the synthesis of novel fluorinated fluoresceins, such as the Oregon Green dyes.[3][4] A regiospecific synthesis for fluorinated resorcinols, including **2,4-Difluororesorcinol**, has been developed, which is crucial for producing these advanced fluorophores.[3][4] The general synthetic strategy involves a multi-step process starting from polyfluorinated nitrobenzenes.

Methodology:

- Methoxide Displacement: A (polyfluoro)nitrobenzene precursor is reacted with approximately
 two equivalents of sodium methoxide in methanol. This step displaces fluoride ions with
 methoxy groups at positions ortho and para to the nitro group.[3][4]
- Nitro Group Reduction: The nitro group of the resulting dimethoxy-fluoronitrobenzene derivative is reduced to an amine. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethyl acetate.[4]
- Hydrodediazoniation: The amino group is then removed via a hydrodediazoniation reaction.
 This is accomplished by treating the amine with nitrous acid (HNO₂) and hypophosphorous acid (H₃PO₂).[4]
- Demethylation: The final step is the demethylation of the methoxy groups to yield the desired fluorinated resorcinol. This is often carried out using a strong Lewis acid such as boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane.[4]

This synthetic route provides a more controlled and higher-yield alternative to direct fluorination methods.[4]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for **2,4-Difluororesorcinol** is not readily available in the public domain, a robust analytical method can be developed based on established protocols for resorcinol and its derivatives.[5][6] The following protocol is a representative method suitable for the analysis of **2,4-Difluororesorcinol** in research and quality control settings.

Instrumentation and Conditions:



- HPLC System: An Agilent 1260 system or equivalent, equipped with a diode array detector (DAD) or UV detector.[5]
- Column: A reverse-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 μm).[5]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 40:60 v/v) or acetonitrile and a phosphate buffer.[5][6] The mobile phase should be filtered and degassed prior to use.
- Flow Rate: 1.0 mL/minute.[5]
- Injection Volume: 10-20 μL.[5][6]
- Column Temperature: 25°C (ambient).[5]
- Detection Wavelength: 280 nm.[5][6]

Sample and Standard Preparation:

- Standard Stock Solution: Prepare a stock solution of 2,4-Difluororesorcinol in a suitable solvent such as 0.1 M hydrochloric acid or the mobile phase.[6]
- Calibration Standards: Generate a series of calibration standards by diluting the stock solution to a range of concentrations.
- Sample Preparation: Dissolve the sample containing **2,4-Difluororesorcinol** in the same solvent as the standards and filter through a 0.2 µm membrane filter before injection.[6]

This method, once validated for linearity, accuracy, and precision, can be effectively used for the quantification of **2,4-Difluororesorcinol**.

Visualization of Synthetic Pathway and Application

The primary utility of **2,4-Difluororesorcinol** is as a building block for more complex molecules with specific functions, particularly in the realm of biological imaging.

Synthesis of Fluorinated Fluorescein Dyes



2,4-Difluororesorcinol is a key precursor for creating fluorinated fluorescein dyes. These dyes exhibit enhanced photostability and lower pKa values compared to traditional fluorescein, making them superior fluorescent probes for use in biological systems.[3] The synthesis is typically a condensation reaction.

Caption: Synthesis of a fluorinated fluorescein dye from **2,4-Difluororesorcinol**.

Application in Biological Imaging

The fluorinated dyes synthesized from **2,4-Difluororesorcinol** can be conjugated to biomolecules, such as antibodies or peptides, to create fluorescent probes. These probes are instrumental in various bioimaging applications, allowing for the visualization and tracking of specific targets within living cells.[7][8]

Caption: Workflow for the use of fluorescent probes in live-cell imaging.

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